Pentametil disiloxano

Descripción general

Descripción

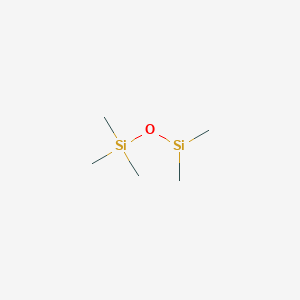

Pentamethyldisiloxane is an organosilicon compound with the chemical formula C5H16OSi2. It is a colorless, volatile liquid that is not miscible with water. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .

Aplicaciones Científicas De Investigación

Pentamethyldisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a source of the trimethylsilyl functional group

Biology: Utilized in the synthesis of biologically active compounds and as a protective group in peptide synthesis

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices

Industry: Employed in the production of siloxane-polyether copolymer surfactants and as a precursor in the manufacture of silicone-based materials

Mecanismo De Acción

Target of Action

Pentamethyldisiloxane is an organosilicon compound It is known to be used as a source of the trimethylsilyl functional group in organic synthesis .

Mode of Action

The mode of action of Pentamethyldisiloxane is primarily through its role in the synthesis of siloxane-polyether copolymer surfactants . It provides the trimethylsilyl functional group, which is a crucial component in various organic synthesis processes .

Biochemical Pathways

It plays a significant role in the synthesis of siloxane-polyether copolymer surfactants , which can interact with various biochemical pathways depending on their specific structure and function.

Result of Action

The molecular and cellular effects of Pentamethyldisiloxane’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the production of siloxane-polyether copolymer surfactants, it can influence the properties of the resulting surfactant, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of Pentamethyldisiloxane can be influenced by various environmental factors. For example, it is sensitive to moisture , which can affect its reactivity and stability. Furthermore, its solubility in different solvents can influence its action and efficacy in various environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentamethyldisiloxane can be synthesized through the reaction of potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, and extraction with ether to obtain high-purity pentamethyldisiloxane .

Industrial Production Methods

In industrial settings, pentamethyldisiloxane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Pentamethyldisiloxane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form siloxane-based compounds.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds

Major Products Formed

Oxidation: Siloxane-based compounds.

Reduction: Silane-based compounds.

Substitution: Various organosilicon compounds depending on the substituents used

Comparación Con Compuestos Similares

Similar Compounds

Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.

Tetramethyldisiloxane: A simpler siloxane compound with fewer methyl groups.

Heptamethyltrisiloxane: A larger siloxane compound with additional silicon and oxygen atoms

Uniqueness

Pentamethyldisiloxane is unique due to its specific balance of volatility, reactivity, and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .

Actividad Biológica

Pentamethyldisiloxane (PMDS) is a siloxane compound with the formula . It is primarily used in industrial applications, including as a silicone fluid and in the production of silicone polymers. Recent research has begun to explore its biological activity, particularly in terms of its potential therapeutic uses and environmental impact.

PMDS consists of two silicon atoms connected by oxygen atoms, with methyl groups attached to the silicon. This structure contributes to its unique properties, such as low viscosity, thermal stability, and hydrophobicity. The molecular structure can be represented as follows:

Antioxidant Properties

A study investigated the antioxidant activity of PMDS and its derivatives. It was found that PMDS exhibits significant radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. This property suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Research has shown that PMDS displays low cytotoxicity towards various cell lines, including fibroblasts and epithelial cells. In vitro studies indicated that concentrations below 250 µg/mL did not adversely affect cell viability, suggesting a favorable safety profile for potential biomedical applications .

Study on Antimicrobial Activity

In a notable case study, PMDS was tested for its antimicrobial properties against several bacterial strains. The results demonstrated that PMDS exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study utilized a disk diffusion method to assess the inhibition zones, indicating that PMDS could be a candidate for developing antimicrobial coatings .

Environmental Impact Assessment

Another area of research focused on the bioconcentration factor (BCF) of PMDS in aquatic environments. Studies revealed that PMDS has a low BCF value, indicating limited bioaccumulation in aquatic organisms. This characteristic is crucial for assessing the environmental safety of siloxanes, especially regarding their persistence and potential toxicity in ecosystems .

Research Findings Summary

Propiedades

InChI |

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883673 | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-82-0 | |

| Record name | Pentamethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.